![molecular formula C16H17NO3 B1324903 N-[2-(3-phenoxyphenoxy)ethyl]acetamide CAS No. 933900-24-4](/img/structure/B1324903.png)

N-[2-(3-phenoxyphenoxy)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

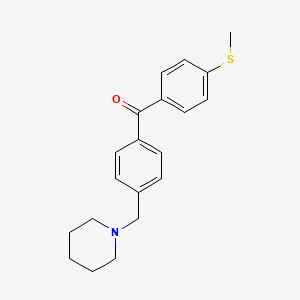

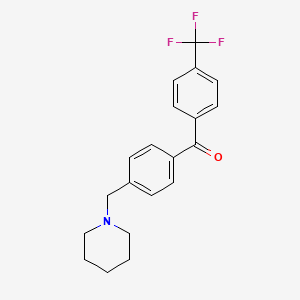

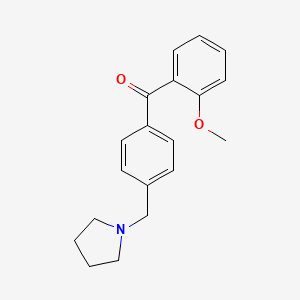

“N-[2-(3-phenoxyphenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C16H17NO3 . It’s a complex organic compound that falls under the category of acetamides .

Molecular Structure Analysis

The molecular structure of “N-[2-(3-phenoxyphenoxy)ethyl]acetamide” consists of a central acetamide group (CH3CONH-) attached to a 2-(3-phenoxyphenoxy)ethyl group . The exact 3D structure is not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Potential Applications

Synthesis Process Optimization : N-(2-Hydroxyphenyl)acetamide, related to N-[2-(3-phenoxyphenoxy)ethyl]acetamide, is an intermediate for antimalarial drugs. A study optimized its synthesis using Novozym 435 as a catalyst, finding vinyl acetate as the best acyl donor. This process is significant for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Anticancer and Anti-inflammatory Potential : 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed as potential anticancer, anti-inflammatory, and analgesic agents. One compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed significant activities, indicating the therapeutic potential of these derivatives (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial and Cytotoxicity Evaluation : Synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives were evaluated for antimicrobial activity and cytotoxicity. Some derivatives showed notable antimicrobial activity and low cytotoxicity against NIH/3T3 cells, suggesting potential medical applications (Kaplancıklı et al., 2012).

Novel Acetamide Derivatives Synthesis : A study synthesized novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Compounds with bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus were found to be active (Rani et al., 2016).

Biochemical and Pharmacological Studies

Anticancer Drug Design : A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to N-[2-(3-phenoxyphenoxy)ethyl]acetamide, revealed its potential as an anticancer drug through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Herbicide Metabolism Study : Research on chloroacetamide herbicides showed the metabolism of compounds like acetochlor to CMEPA (related to N-[2-(3-phenoxyphenoxy)ethyl]acetamide) in human and rat liver microsomes, contributing to the understanding of herbicide biodegradation and potential risks (Coleman et al., 2000).

Orientations Futures

The future directions for “N-[2-(3-phenoxyphenoxy)ethyl]acetamide” could involve further exploration of its synthesis, chemical properties, and potential applications. As per a literature review, there is an opportunity for chemists to design new derivatives of phenoxy acetamide that could prove to be successful agents in terms of safety and efficacy .

Propriétés

IUPAC Name |

N-[2-(3-phenoxyphenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-13(18)17-10-11-19-15-8-5-9-16(12-15)20-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLHXDKIUCLPKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=CC(=CC=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-phenoxyphenoxy)ethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)

![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)

![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)

![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)

![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)